Cas no 1105199-17-4 (5-[(4-methylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole)

5-[(4-Methylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a specialized heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4-methylphenyl group and a (4-methylbenzenesulfonyl)methyl moiety. This structure imparts unique chemical properties, making it valuable in pharmaceutical and agrochemical research. The sulfonylmethyl group enhances reactivity and potential bioactivity, while the oxadiazole ring contributes to stability and versatility in synthetic applications. Its well-defined molecular architecture allows for precise modifications, facilitating studies in drug discovery and material science. The compound's purity and structural consistency ensure reliable performance in experimental settings, supporting its use as a key intermediate or scaffold in advanced chemical synthesis.
5-[(4-methylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole structure
1105199-17-4 structure
Product Name:5-[(4-methylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
CAS No:1105199-17-4
MF:C17H16N2O3S
MW:328.385542869568
CID:5386179
Update Time:2025-05-24

5-[(4-methylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole Chemical and Physical Properties

Names and Identifiers

    • 3-(4-methylphenyl)-5-[(4-methylphenyl)sulfonylmethyl]-1,2,4-oxadiazole
    • 5-[(4-methylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
    • Inchi: 1S/C17H16N2O3S/c1-12-3-7-14(8-4-12)17-18-16(22-19-17)11-23(20,21)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3
    • InChI Key: RZEONFUFQUNBEB-UHFFFAOYSA-N
    • SMILES: O1C(CS(C2=CC=C(C)C=C2)(=O)=O)=NC(C2=CC=C(C)C=C2)=N1

5-[(4-methylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole Pricemore >>

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Additional information on 5-[(4-methylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

5-[(4-Methylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-Oxadiazole: A Comprehensive Overview

The compound 5-[(4-methylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole (CAS No. 1105199-17-4) is a highly specialized organic molecule with significant potential in the fields of pharmacology and materials science. This compound belongs to the class of oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms and one oxygen atom. The structure of this molecule is characterized by a sulfonyl group attached to a methyl substituent at the 5-position and a 4-methylphenyl group at the 3-position of the oxadiazole ring.

The synthesis of 5-[(4-methylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole involves a series of carefully controlled reactions. The starting material is typically an oxadiazole derivative, which undergoes nucleophilic substitution or coupling reactions to introduce the sulfonyl and aryl groups. Recent advancements in catalytic methods have enabled higher yields and better control over the stereochemistry of the product. These improvements are particularly important for applications where precise molecular geometry is critical, such as in drug design.

One of the most notable properties of this compound is its high thermal stability. Studies have shown that it retains its structural integrity up to temperatures exceeding 200°C, making it suitable for use in high-temperature applications. Additionally, the molecule exhibits excellent solubility in organic solvents, which facilitates its use in solution-based reactions and formulations.

Recent research has focused on the biological activity of 5-[(4-methylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole. In vitro studies have demonstrated that this compound possesses potent anti-inflammatory and antioxidant properties. These findings suggest that it could be developed into a novel therapeutic agent for conditions such as arthritis and neurodegenerative diseases. Furthermore, preliminary results from animal studies indicate that the compound has low toxicity and good bioavailability.

In terms of industrial applications, this compound has shown promise as a precursor for advanced materials such as high-performance polymers and electronic devices. Its ability to form stable covalent bonds with other functional groups makes it an attractive candidate for use in cross-coupling reactions. Recent breakthroughs in green chemistry have also led to the development of more sustainable synthesis routes for this compound.

The structural versatility of 5-[(4-methylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole allows for further functionalization to tailor its properties for specific applications. For instance, substitution at different positions on the oxadiazole ring can lead to derivatives with enhanced electronic or mechanical properties. This flexibility underscores its potential as a building block for next-generation materials.

In conclusion, 5-[(4-methylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole (CAS No. 1105199-17-4) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique combination of chemical stability, biological activity, and functional versatility positions it as a valuable asset in both academic research and industrial development.

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